Methyl anthranilate

概述

描述

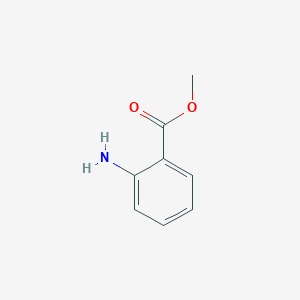

Methyl anthranilate (C₈H₉NO₂) is a naturally occurring ester derived from anthranilic acid (2-aminobenzoic acid) via esterification in acidic conditions . It is a key volatile compound in plants such as grapes (Vitis vinifera), sweet orange (Citrus sinensis), maize (Zea mays), and jasmine (Jasminum spp.), contributing to their characteristic aromas . Industrially, it is synthesized chemically or through microbial engineering . Its applications span flavoring agents, antifungal food packaging, and organic pest repellents due to its biodegradability and safety profile .

准备方法

Chemical Synthesis via Reductive Methylation

Reductive Methylation of Methyl Anthranilate

The reductive methylation of this compound (MAA) represents a widely adopted industrial method. As detailed in , this process involves reacting MAA with formaldehyde under hydrogen gas in the presence of a catalyst. The reaction proceeds via the Eschweiler-Clarke mechanism, where formaldehyde acts as the methylating agent.

Procedure :

-

Step 1 : Dissolve MAA in a water-miscible solvent (e.g., isopropanol or methanol).

-

Step 2 : Add an aqueous or alcoholic formaldehyde solution in a 1:1 molar ratio.

-

Step 3 : Introduce a hydrogenation catalyst (e.g., palladium on charcoal) under pressurized hydrogen (1,034–6,895 kPa) at 35–75°C.

Key Findings :

-

Yield : Up to 91% MA purity after fractional vacuum distillation .

-

Catalyst Efficiency : Palladium-based catalysts achieve higher conversion rates compared to nickel variants.

-

Side Reactions : Hydrolysis of the ester group is minimal despite aqueous conditions, ensuring product stability .

Limitations :

-

Requires high-pressure equipment, increasing operational costs.

-

Catalyst recovery and reuse remain challenging.

Microbial Demethylation of Dithis compound

Fungal Conversion Pathways

A patent by discloses a microbial method to convert dithis compound (DMA) into MA using wood-rotting fungi (e.g., Trametes cingulata). DMA, naturally abundant in petitgrain mandarin oil, undergoes selective N-demethylation.

Procedure :

-

Step 1 : Culture fungi in a nutrient broth (e.g., potato dextrose) for 48–72 hours.

-

Step 2 : Add DMA (up to 2% w/w) emulsified with Tween-80 to the fermentation medium.

-

Step 3 : Incubate at 25–30°C for 4–8 days under aerobic conditions.

Key Findings :

-

Yield : 60–70% MA with concurrent formation of N-formyl-MA (20–25%) .

-

Toxicity Mitigation : Fungi tolerate DMA/MA toxicity via efflux pumps and metabolic detoxification.

-

Byproduct Utilization : N-formyl-MA is decarbonylated to MA using heat or base, boosting overall yield to 85% .

Limitations :

-

Fermentation timelines extend production cycles.

-

Product isolation requires solvent extraction and chromatography, raising costs.

One-Step Synthesis from N-Chlorophthalimide

Alkaline Methanolysis

A Chinese patent outlines a one-step synthesis using N-chlorophthalimide (NCPI), methanol, and sodium hydroxide. This method bypasses intermediate isolation, enhancing efficiency.

Procedure :

-

Step 1 : Mix NCPI (18.2 g), methanol (6.4–64 g), and water (40 g) at <0°C.

-

Step 2 : Add 30% NaOH (16.2–40 g) dropwise, maintaining sub-zero temperatures.

-

Step 3 : Heat to 50–80°C for 1 hour, followed by layer separation.

Key Findings :

-

Solvent Impact : Excess methanol simplifies distillation but increases flammability risks.

Limitations :

-

Requires precise temperature control during NaOH addition.

-

NCPI availability may constrain scalability.

Enzymatic Esterification of Anthranilic Acid

Biocatalytic Approaches

Enzymatic esterification of anthranilic acid (AA) with methanol offers an eco-friendly alternative. As noted in , microbial enzymes (e.g., lipases) catalyze the reaction under mild conditions.

Procedure :

-

Step 1 : Suspend AA in methanol (10% v/v) with a biocatalyst (e.g., Candida antarctica lipase).

-

Step 2 : Incubate at 30–40°C for 24–48 hours with agitation.

Key Findings :

-

Catalyst Stability : Immobilized enzymes exhibit marginally higher reusability.

Limitations :

-

Low yields render the process commercially unviable.

-

High enzyme costs hinder large-scale application.

Comparative Analysis of Preparation Methods

Key Insights :

-

Industrial Preference : Reductive methylation and one-step synthesis dominate due to high yields and scalability.

-

Sustainability : Microbial methods align with green chemistry principles but require cost optimization.

-

Innovation Potential : Enzyme engineering could enhance biocatalytic efficiency, making enzymatic routes viable.

化学反应分析

Types of Reactions: Methyl anthranilate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthranilic acid.

Reduction: Reduction can yield methyl 2-aminobenzoate.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium nitrite and hydrochloric acid are often employed

Major Products:

Oxidation: Anthranilic acid.

Reduction: Methyl 2-aminobenzoate.

Substitution: Various substituted benzoates and derivatives

科学研究应用

Antifungal Agent

MANT has demonstrated significant antifungal activity against several fungal pathogens. Research indicates that:

- Efficacy Against Fungi : MANT effectively inhibits the growth of fungi such as Botrytis cinerea, Colletotrichum gloeosporioides, and Phytophthora cactorum. At concentrations of 1 mM, it completely halts fungal growth at 5 mM .

- Post-Harvest Applications : In post-harvest treatments, MANT has been shown to reduce infestations on strawberries by inhibiting fungal growth through volatile treatment .

Quorum Sensing Inhibitor and Anti-Biofilm Agent

MANT's ability to interfere with quorum sensing (QS) mechanisms presents a promising avenue for controlling bacterial infections:

- Mechanism of Action : Studies have shown that MANT can disrupt the QS system in Aeromonas sobria, leading to reduced biofilm formation and virulence factors such as motility and protease activity . Specifically, at sub-MIC concentrations, it reduced biofilm formation by over 51% .

- Impact on Other Bacteria : Similar effects were observed with Streptococcus suis, where MANT hindered biofilm formation and reduced capsular polysaccharide synthesis, which is critical for bacterial adhesion and virulence .

Pest Control

MANT has been investigated for its potential as a natural pesticide:

- Repellent Properties : It exhibits repellent effects against pests like the western corn rootworm larvae. This property can be integrated into sustainable agricultural practices such as push-pull strategies to manage pest populations effectively .

Flavoring Agent in Food Industry

MANT is widely recognized for its grape-like aroma and flavor:

- Food Applications : It is commonly used in flavoring foods such as candies, chewing gums, and beverages. The compound is synthesized through both traditional petroleum-based methods and innovative microbial fermentation processes that enhance sustainability .

Cosmetic Applications

Recent studies have explored MANT's role in cosmetic formulations:

- UV Protection : MANT has been incorporated into sunscreen products due to its ability to absorb UV radiation effectively. Research indicates that formulations using MANT-loaded nanoparticles can enhance UV protection while being safe for skin application .

Microbial Production Innovations

With growing concerns over synthetic production methods, research is focusing on sustainable alternatives:

- Biotechnological Advances : Recent studies have developed metabolic engineering techniques to produce MANT from glucose using engineered strains of Escherichia coli and Corynebacterium glutamicum. This method not only increases yield but also reduces the environmental impact associated with traditional synthesis .

Data Table: Summary of Applications of this compound

作用机制

Methyl anthranilate exerts its effects through various mechanisms:

相似化合物的比较

Comparison with Similar Esters :

- Methyl salicylate : Synthesized via salicylic acid methyltransferase (SAMT), which in sweet orange can also methylate anthranilic acid, indicating enzyme promiscuity .

- Dimethyl anthranilate : Produced via additional methylation steps, requiring different enzymatic machinery .

Physicochemical Properties

This compound’s amine group distinguishes it from other esters, influencing its solubility and reactivity .

Antifungal Activity

This compound exhibits dose-dependent antifungal effects:

- Botrytis cinerea : Growth inhibited at 100 µmol·L⁻¹ and completely blocked at 500 µmol·L⁻¹ .

- Verticillium dahliae : Effective at 1 mmol·L⁻¹, with stronger activity against low-pathogenicity strains .

Comparison with Other Antifungals :

- Thymol : Requires higher concentrations (≥500 µmol·L⁻¹) for similar efficacy but has broader antimicrobial scope.

- Eugenol: More volatile, limiting its stability in packaging films compared to this compound .

Flavor and Fragrance

- This compound : Imparts "grape-like" aroma; used in jasmine oil and neroli .

- Methyl salicylate : "Minty" aroma; utilized in perfumes and as a topical analgesic .

- Linalool : Floral-terpene scent; less persistent than this compound in fragrances .

Ecological Roles

- Plant Defense : this compound deters herbivores in maize and grapes, while methyl salicylate acts as a plant-to-plant signaling molecule during pathogen attacks .

- Pollinator Attraction : In Lithophragma cymbalaria, this compound and methyl salicylate synergistically attract pollinators, though their ratios vary between species .

Industrial Production and Sustainability

生物活性

Methyl anthranilate (MA) is an aromatic compound with notable biological activities, including antimicrobial, anticancer, and antioxidant properties. This article presents a comprehensive review of its biological activities, supported by recent research findings, case studies, and data tables.

This compound is an ester of anthranilic acid and methanol, characterized by its sweet odor. Its chemical formula is CHNO, and it is commonly used in food flavoring and as a fragrance in perfumes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MA against various pathogens:

- Streptococcus suis : A study demonstrated that MA effectively disrupted biofilm structures of S. suis, a significant zoonotic pathogen. It inhibited biofilm formation and reduced capsular polysaccharide synthesis, which are crucial for bacterial adhesion and virulence. MA's mechanism involved competitive binding to enzymes related to quorum sensing (QS), significantly decreasing bacterial burden in mouse models .

- Other Microbial Strains : In another study, novel organodiselenide hybrids based on MA showed promising antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The compounds exhibited higher sensitivity in S. aureus and C. albicans, indicating MA's broad-spectrum antimicrobial properties .

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 0.125 g/mL | |

| Escherichia coli | 0.125 g/mL | |

| Candida albicans | 0.125 g/mL | |

| Streptococcus suis | Significant reduction in biofilm |

Anticancer Activity

MA has also been investigated for its anticancer properties:

- Cancer Cell Lines : Organoselenocyanate hybrids derived from MA demonstrated significant cytotoxicity against liver and breast cancer cell lines (HepG2). The study indicated that these compounds could inhibit cancer cell proliferation effectively while sparing normal fibroblasts .

- Mechanisms of Action : The anticancer effects are attributed to the induction of oxidative stress in cancer cells, leading to apoptosis. The compounds exhibited antioxidant activities as well, scavenging free radicals effectively .

Antioxidant Activity

MA's antioxidant properties have been confirmed through various assays:

- Radical Scavenging Assays : Studies have shown that MA-based compounds exhibit high radical scavenging activities comparable to standard antioxidants like ascorbic acid. This suggests a dual role where MA not only protects against oxidative damage but also enhances the efficacy of other therapeutic agents .

Case Studies

- Biofilm Disruption in S. suis : A detailed investigation into the effects of MA on S. suis biofilms revealed that treatment with MA led to a significant reduction in biofilm density and viability, highlighting its potential as an alternative therapeutic agent against biofilm-associated infections .

- Repellent Effects on Pests : In agricultural applications, MA has been shown to repel western corn rootworm larvae effectively. Behavioral assays indicated that larvae were deterred from maize seedlings treated with MA, suggesting its utility in pest management strategies .

常见问题

Q. What experimental methodologies are recommended for studying the biosynthesis of methyl anthranilate in plants?

To investigate this compound biosynthesis, researchers should focus on enzyme kinetics and transcriptomic analysis. Key steps include:

- Enzyme assays : Use purified anthranilate methyltransferases (e.g., from Vitis vinifera or maize) with substrates like anthranilic acid and S-adenosyl methionine (SAM). Monitor product formation via GC-MS to confirm this compound synthesis .

- Transcriptomics : Mine RNA-seq data from plant tissues (e.g., grape berries, maize leaves) to identify candidate methyltransferase genes. Validate enzyme activity using heterologous expression in E. coli .

- Substrate specificity : Compare enzyme activity across homologs (e.g., wine grape vs. 'Concord' grape) to identify critical active-site residues influencing catalytic efficiency .

Advanced note : Structural biology (e.g., X-ray crystallography) can resolve how divergent plant species evolved distinct one-step vs. two-step pathways .

Q. How can researchers resolve contradictions in environmental fate data for this compound?

Conflicting reports on soil mobility and biodegradation arise from variable organic matter content and experimental conditions. To address this:

- Standardized testing : Conduct soil-column experiments with defined organic carbon content (e.g., 1% vs. 5% humus) to quantify adsorption coefficients (Koc) .

- Biodegradation assays : Use OECD 301B guidelines with activated sludge inoculum to compare degradation rates in aerobic vs. anaerobic conditions .

- Photolysis studies : Simulate UV exposure in controlled chambers to measure photodegradation half-lives (e.g., 11 hours in air) and identify reactive intermediates .

属性

IUPAC Name |

methyl 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMXMNNIEUEQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methyl anthranilate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_anthranilate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025567 | |

| Record name | Methyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl anthranilate is a clear colorless to tan liquid with an odor of grapes. Has light blue fluorescence. (NTP, 1992), Dry Powder, Liquid; Liquid; Other Solid, Solid or pale yellow liquid with blue fluorescence; Odor of orange blossoms; mp = 23.8 deg C; [Hawley] Colorless to tan liquid with a grape odor; Exhibits light blue fluorescence; Sensitive to light and air; mp = 23.9-25 deg C; [CAMEO], Solid, Colourless to pale yellow liquid or crystals with bluish fluorescence; Grape-like or orange aroma | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 2-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl anthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

493 °F at 760 mmHg (NTP, 1992), 256 °C, 238.00 to 241.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

220 °F (NTP, 1992), Above 212 °F (> 100 °C) | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 2,850 mg/L at 25 °C, Slightly soluble in water, Very soluble in ethanol, ethyl ether, Freely soluble in alcohol or ether, Soluble in fixed oils, propylene glycol, volatile oils; slightly soluble in mineral oil; insoluble in glycerol, 2.85 mg/mL at 25 °C, Soluble in oils and propylene glycol; Insoluble in glycerol; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1682 at 50 °F (NTP, 1992) - Denser than water; will sink, 1.168 at 20 °C, Density: 1.1682 g/cu cm at 10 °C, 1.161-1.169 | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl anthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg], 2.71X10-2 mm Hg at 25 °C /Extrapolated/ | |

| Record name | Methyl anthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Pale-yellow liquid with bluish fluorescence, Colorless to pale-yellow liquid or crystals with bluish fluorescence, Colorless to pale yellow liquid or solid | |

CAS No. |

134-20-3 | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ANTHRANILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981I0C1E5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 to 77 °F (NTP, 1992), 24.4 °C, 24 - 25 °C | |

| Record name | METHYL ANTHRANILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20617 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl anthranilate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-aminobenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。